

CP 122721 Hydrochloride: A Potent Tool for Investigating Neurogenic Inflammation

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Compound of Interest

Compound Name: CP 122721 hydrochloride

Cat. No.: B1652521

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma extravasation, and the release of inflammatory mediators from sensory nerve endings. A key player in this process is Substance P (SP), a neuropeptide that exerts its effects by binding to the neurokinin-1 (NK1) receptor. **CP 122721 hydrochloride** is a potent, selective, and non-peptide antagonist of the NK1 receptor, making it an invaluable tool for studying the mechanisms of neurogenic inflammation and for the preclinical assessment of novel anti-inflammatory therapies. By competitively blocking the NK1 receptor, **CP 122721 hydrochloride** effectively inhibits the downstream effects of SP release, allowing for the targeted investigation of the neurogenic component of various inflammatory pathologies.

Mechanism of Action

CP 122721 hydrochloride is a high-affinity antagonist of the human NK1 receptor.^{[1][2]} It functions as a non-competitive antagonist, producing an insurmountable blockade of the actions of Substance P.^[3] This means that even with increasing concentrations of Substance P, the receptor cannot be fully activated in the presence of CP 122721. This robust mechanism of action makes it a reliable tool for in vitro and in vivo studies.

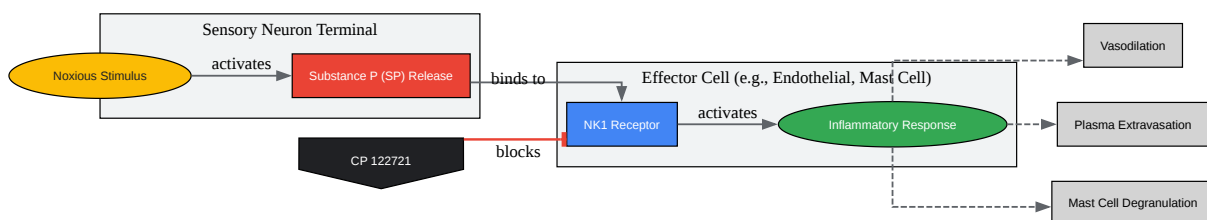
Data Presentation

The following table summarizes the key quantitative data for **CP 122721 hydrochloride** based on preclinical studies.

Parameter	Value	Species/System	Reference
pIC50 (human NK1 receptor)	9.8	IM-9 cells	[1]
IC50 (SP-induced excitation)	7 nM	Guinea pig brain slices	[2][3]
ID50 (Capsaicin-induced plasma extravasation)	0.01 mg/kg, p.o.	Guinea pig lung	[3]
ID50 (Sar9, Met(O2)11-SP-induced locomotor activity)	0.2 mg/kg, p.o.	Guinea pigs	[3]

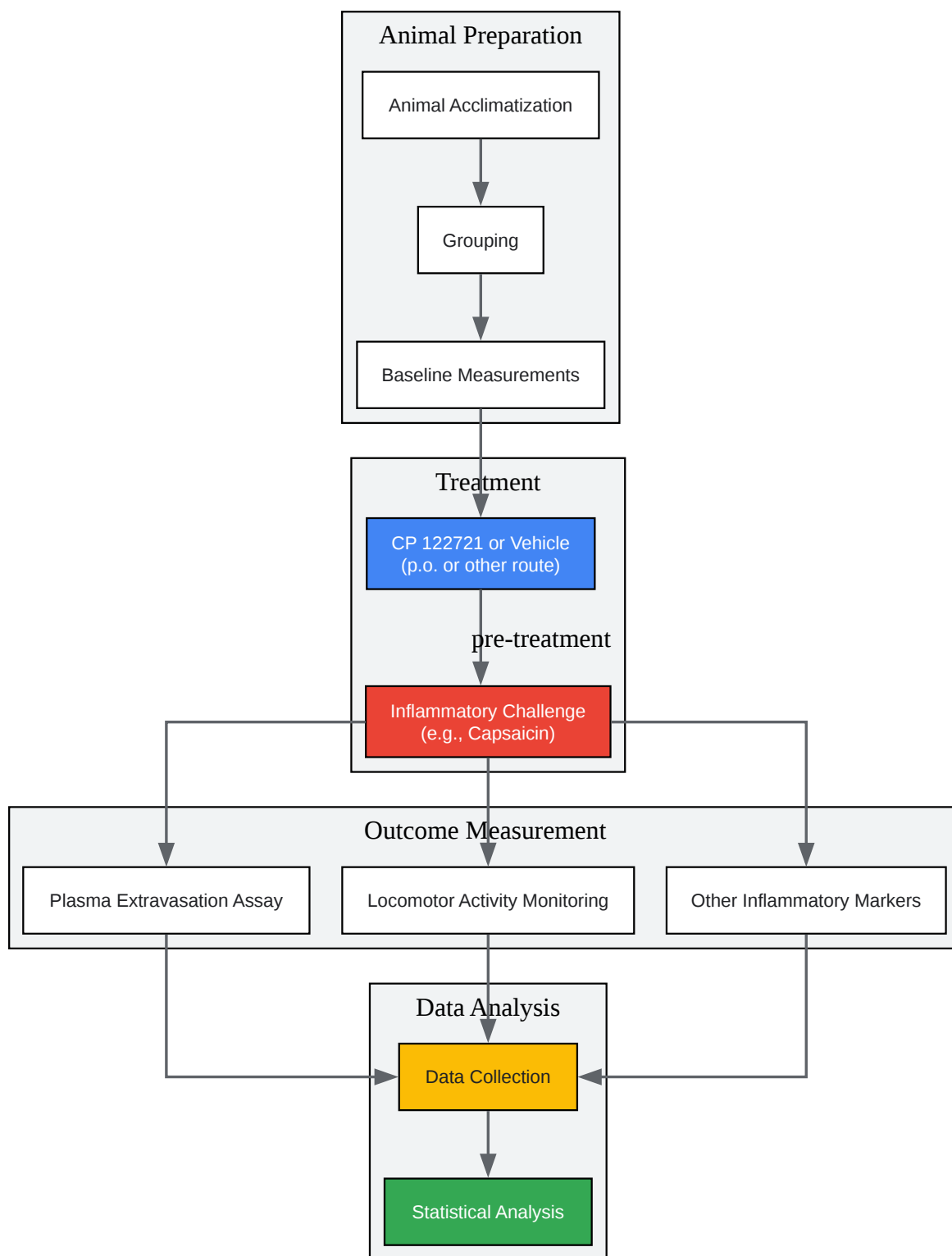
Signaling Pathways and Experimental Workflow

To visually represent the role of CP 122721 in neurogenic inflammation and the experimental procedures to study it, the following diagrams are provided.



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Neurogenic Inflammation Pathway and CP 122721 Action.



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In Vivo Experimental Workflow for Studying Neurogenic Inflammation.

Experimental Protocols

Preparation of CP 122721 Hydrochloride for In Vivo Administration

CP 122721 hydrochloride is soluble in water and DMSO. For oral administration (p.o.), it can be dissolved in sterile water or saline.

- Vehicle: Sterile distilled water or 0.9% saline.
- Preparation:
 - Calculate the required amount of **CP 122721 hydrochloride** based on the desired dose (e.g., 0.01 mg/kg) and the average weight of the animals.
 - Weigh the compound accurately.
 - Dissolve in the appropriate volume of vehicle to achieve the final desired concentration for dosing (typically in a volume of 1-10 mL/kg for oral gavage in guinea pigs).
 - Ensure the solution is clear and free of particulates before administration. Prepare fresh on the day of the experiment.

Protocol 1: Inhibition of Capsaicin-Induced Plasma Extravasation in Guinea Pig Lung

This protocol is designed to assess the ability of CP 122721 to block neurogenic inflammation-induced plasma leakage in the airways.

Materials:

- Male Hartley guinea pigs (300-400 g)
- **CP 122721 hydrochloride**

- Capsaicin
- Evans blue dye
- Urethane (for anesthesia)
- Formamide
- Spectrophotometer

Procedure:

- Animal Preparation and Dosing:
 - Fast animals overnight with free access to water.
 - Administer **CP 122721 hydrochloride** (e.g., 0.01 mg/kg) or vehicle orally (p.o.) 1 hour before the capsaicin challenge.
- Induction of Plasma Extravasation:
 - Anesthetize the guinea pigs with urethane.
 - Inject Evans blue dye (30 mg/kg) intravenously (i.v.) via the jugular vein to act as a marker for plasma protein extravasation.
 - Expose the animals to an aerosol of capsaicin (1 mM in saline with 10% ethanol) for 5 minutes in a closed chamber.
- Tissue Collection and Quantification:
 - Five minutes after the capsaicin challenge, perfuse the systemic circulation with saline to remove intravascular Evans blue.
 - Dissect the trachea and lungs.
 - Blot the tissues dry and record their wet weight.

- Extract the Evans blue dye from the tissues by incubating them in formamide (1 mL per 100 mg of tissue) for 24 hours at 60°C.
- Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
- Quantify the amount of extravasated Evans blue by comparing the absorbance to a standard curve of known Evans blue concentrations. The results are typically expressed as µg of Evans blue per g of tissue.

Protocol 2: Antagonism of Sar9, Met(O2)11-SP-Induced Locomotor Activity in Guinea Pigs

This protocol evaluates the central nervous system (CNS) penetration and activity of CP 122721 by measuring its ability to block the hyperlocomotion induced by a selective NK1 receptor agonist.

Materials:

- Male Hartley guinea pigs (300-400 g)
- **CP 122721 hydrochloride**
- [Sar9, Met(O2)11]-Substance P (a potent and selective NK1 receptor agonist)
- Locomotor activity monitoring system (e.g., automated activity chambers with infrared beams or video tracking software)

Procedure:

- Animal Acclimatization and Dosing:
 - Acclimatize the guinea pigs to the locomotor activity chambers for at least 30 minutes before the experiment.
 - Administer **CP 122721 hydrochloride** (e.g., 0.2 mg/kg) or vehicle orally (p.o.) 1 hour before the agonist challenge.

- Induction of Locomotor Activity:
 - Administer [Sar9, Met(O²)¹¹]-Substance P (e.g., 10 nmol/kg, intraperitoneally, i.p.) to the guinea pigs.
 - Immediately place the animals back into the activity chambers.
- Measurement of Locomotor Activity:
 - Record locomotor activity for a period of 60 minutes.
 - Parameters to be measured can include total distance traveled, number of horizontal movements, and time spent mobile.
 - The data is typically collected in 5- or 10-minute bins to observe the time course of the effect.
- Data Analysis:
 - Calculate the total locomotor activity over the 60-minute period for each animal.
 - Compare the locomotor activity of the CP 122721-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

CP 122721 hydrochloride is a powerful and specific pharmacological tool for dissecting the role of the Substance P/NK1 receptor pathway in neurogenic inflammation. Its high affinity and insurmountable antagonism provide a clear and reproducible blockade of NK1 receptor-mediated effects. The detailed protocols provided herein offer a starting point for researchers to effectively utilize CP 122721 in their in vivo models of neurogenic inflammation, thereby facilitating a deeper understanding of this complex process and aiding in the discovery of novel therapeutic agents.

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